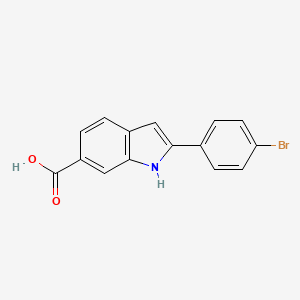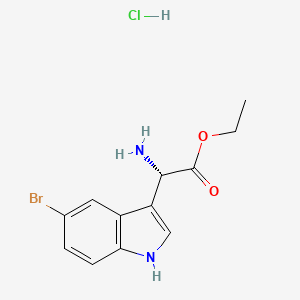
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride is a synthetic compound with a molecular formula of C12H14BrClN2O2 It is characterized by the presence of an indole ring substituted with a bromine atom at the 5-position and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride typically involves the following steps:
Bromination: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amination: The brominated indole is then subjected to amination using an appropriate amine source, such as ethyl glycinate hydrochloride, under basic conditions.
Esterification: The resulting amino-indole compound is esterified using ethyl chloroformate in the presence of a base like triethylamine to yield the desired ethyl ester product.
Hydrochloride Formation: Finally, the ethyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the indole ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido or cyano derivatives.
Applications De Recherche Scientifique
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The bromine substituent and the amino group may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate hydrochloride: Similar structure but with a chlorine substituent instead of bromine.
Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride: Lacks the halogen substituent on the indole ring.
Uniqueness
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride is unique due to the presence of the bromine atom at the 5-position of the indole ring, which can significantly influence its chemical reactivity and biological activity. This substitution pattern may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
1384268-49-8 |
|---|---|
Formule moléculaire |
C12H14BrClN2O2 |
Poids moléculaire |
333.61 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-2-(5-bromo-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H13BrN2O2.ClH/c1-2-17-12(16)11(14)9-6-15-10-4-3-7(13)5-8(9)10;/h3-6,11,15H,2,14H2,1H3;1H/t11-;/m0./s1 |
Clé InChI |
COMBZLAGHWTYPP-MERQFXBCSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)Br)N.Cl |
SMILES canonique |
CCOC(=O)C(C1=CNC2=C1C=C(C=C2)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13090108.png)
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)


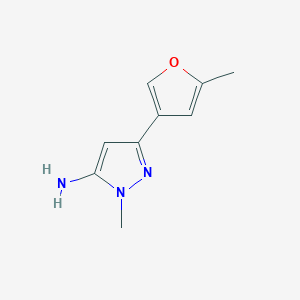
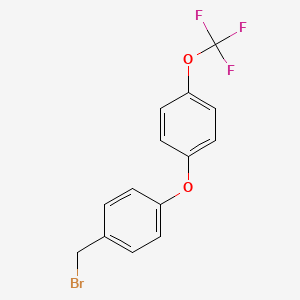
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)

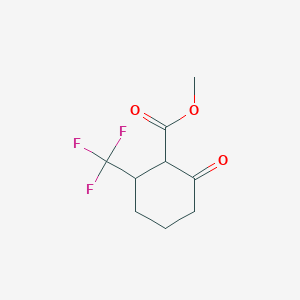
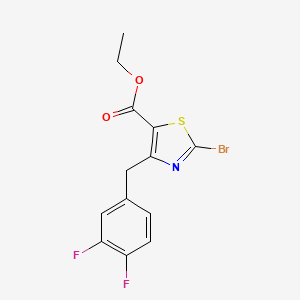
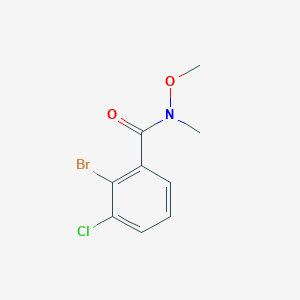
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
